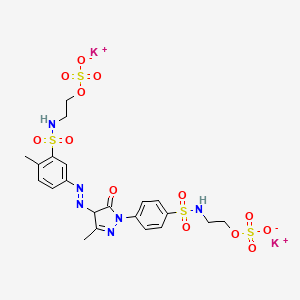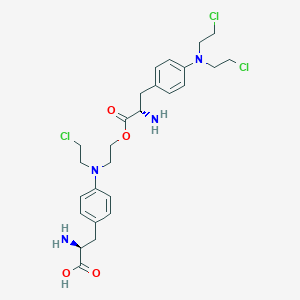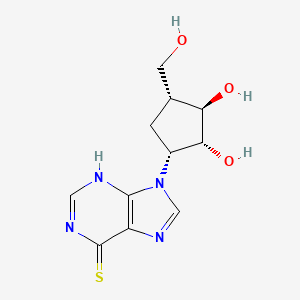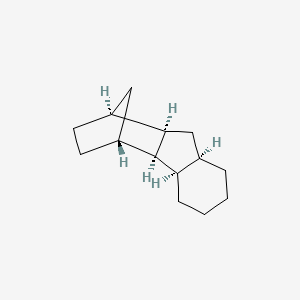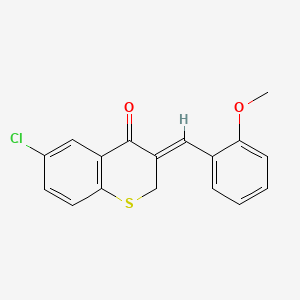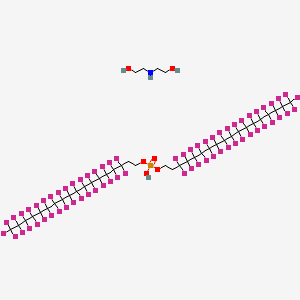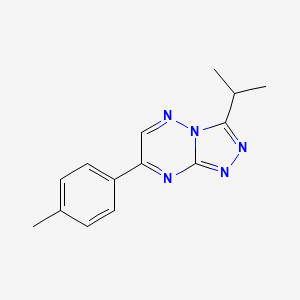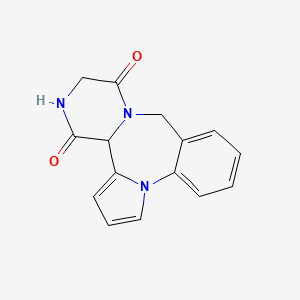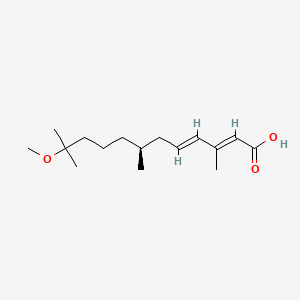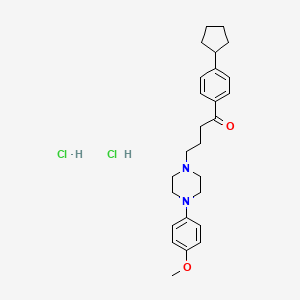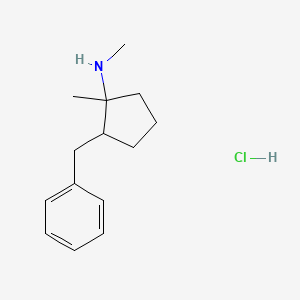
Valsarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valsartan is a pharmaceutical compound belonging to the class of angiotensin II receptor blockers. It is primarily used to manage hypertension, heart failure, and diabetic nephropathy. Valsartan works by inhibiting the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking the action of angiotensin II, valsartan helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
Vorbereitungsmethoden
Valsartan can be synthesized through several synthetic routes. One common method involves a five-step process starting from 4’-methyl-2-cyanobiphenyl. The key step in this synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Another method involves a continuous flow process that includes N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis . Industrial production of valsartan typically involves large-scale synthesis using these methods to ensure high yield and purity.
Analyse Chemischer Reaktionen
Valsartan undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be subjected to acid hydrolysis and oxidation, leading to the formation of degradation products . Common reagents used in these reactions include methanol, water, and hydrogen peroxide. The major products formed from these reactions are typically characterized using techniques such as high-performance liquid chromatography and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Valsartan has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactions of angiotensin II receptor blockers. In biology and medicine, valsartan is extensively researched for its therapeutic effects on cardiovascular diseases, including hypertension and heart failure . It is also studied for its potential benefits in treating diabetic nephropathy and other kidney-related conditions . Additionally, valsartan is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the human body .
Wirkmechanismus
Valsartan exerts its effects by selectively binding to the angiotensin receptor 1, thereby preventing angiotensin II from binding to this receptor . This inhibition leads to vasodilation, reduced secretion of aldosterone, and decreased reabsorption of sodium in the kidneys. As a result, blood pressure is lowered, and cardiac function is improved. Valsartan also affects the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure and fluid balance .
Vergleich Mit ähnlichen Verbindungen
Valsartan is part of the angiotensin II receptor blocker family, which includes other compounds such as telmisartan, candesartan, losartan, olmesartan, and irbesartan . Compared to these compounds, valsartan is unique in its specific binding affinity and pharmacokinetic properties. For example, telmisartan has a longer half-life, while losartan is known for its active metabolite that contributes to its therapeutic effects . Each of these compounds has distinct characteristics that make them suitable for different clinical scenarios.
Eigenschaften
CAS-Nummer |
22851-88-3 |
|---|---|
Molekularformel |
C15H9ClO6 |
Molekulargewicht |
320.68 g/mol |
IUPAC-Name |
3-chloro-1,2,4,5-tetrahydroxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H9ClO6/c1-4-2-5-7(6(17)3-4)12(19)9-8(11(5)18)14(21)15(22)10(16)13(9)20/h2-3,17,20-22H,1H3 |
InChI-Schlüssel |
LSXDSQPJNKGFHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
